2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide
Description
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide is a benzimidazole-derived acetohydrazide characterized by:
- A 1-(4-chlorobenzyl)-substituted benzimidazole core, contributing to π-π stacking and hydrophobic interactions.
- A sulfanyl (-S-) bridge linking the benzimidazole to an acetohydrazide moiety, enhancing conformational flexibility.
Properties
Molecular Formula |
C24H21ClN4O2S |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C24H21ClN4O2S/c1-17(13-20-5-4-12-31-20)14-26-28-23(30)16-32-24-27-21-6-2-3-7-22(21)29(24)15-18-8-10-19(25)11-9-18/h2-14H,15-16H2,1H3,(H,28,30)/b17-13+,26-14+ |
InChI Key |
AACMEOZFZMCUNK-PGOKMECLSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(=CC1=CC=CO1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core by reacting o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions.
Introduction of the Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Formation of the Acetohydrazide Moiety: The final step involves the condensation of the sulfanyl-benzimidazole intermediate with furfuraldehyde and hydrazine hydrate under reflux conditions to form the desired acetohydrazide.
Chemical Reactions Analysis
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the imine or hydrazone functionalities.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide involves its interaction with various molecular targets:
DNA Binding: The benzimidazole moiety can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The target compound is compared to analogs with modifications in:
Benzyl Substituent Position (e.g., 4-chloro vs. 2-chloro).
Hydrazide Substituents (e.g., furyl, fluorophenyl, or indolyl groups).
Core Heterocycles (e.g., benzimidazole vs. triazole).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Hydrazide Groups : The furyl-propenylidene substituent in the target compound introduces conjugated π-systems, favoring planar conformations and electronic delocalization .
- Core Heterocycles : Triazole-containing analogs (e.g., ) exhibit higher molecular weights and distinct hydrogen-bonding profiles compared to benzimidazole derivatives.
Physicochemical and Crystallographic Properties
- Solubility : The furyl group in the target compound increases polarity, likely enhancing solubility in polar aprotic solvents compared to fluorophenyl or indolyl analogs .
- Crystallography : Single-crystal X-ray analysis of analogs (e.g., ) confirms the (E)-configuration of imine functionalities, critical for maintaining structural integrity and intermolecular interactions .
- Hydrogen Bonding : Analogous compounds form C=O⋯H–N and N–H⋯O hydrogen bonds , stabilizing crystal lattices and influencing melting points .
Biological Activity
The compound 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide is a complex organic molecule that exhibits potential biological activities. Its structure includes a benzimidazole core, a chlorobenzyl group, and various functional moieties that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C24H21ClN4O3S
- Molecular Weight : 480.97 g/mol
- CAS Number : 314067-79-3
- Density : 1.36 g/cm³ (predicted)
- pKa : 8.47 (predicted)
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the chlorobenzyl group in our compound may enhance its interaction with bacterial cell membranes, potentially increasing its antibacterial efficacy.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in the treatment of neurological disorders like Alzheimer's disease. Preliminary findings suggest that the synthesized compound could exhibit moderate to strong inhibition of AChE, similar to other benzimidazole derivatives .
Table 1: Enzyme Inhibition Assays
| Compound | AChE Inhibition IC50 (µM) | Urease Inhibition IC50 (µM) |
|---|---|---|
| 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide | TBD | TBD |
| Reference Compound (Thiourea) | 21.25 | TBD |
Antioxidant Activity
Antioxidant properties are essential for combating oxidative stress-related diseases. Compounds containing benzimidazole cores have been reported to exhibit antioxidant activities through free radical scavenging mechanisms . Future studies should explore the antioxidant capacity of this specific compound.
Cytotoxicity Studies
Cytotoxicity assays against various cancer cell lines are critical for evaluating the potential therapeutic applications of this compound. Preliminary data from similar compounds suggest that they may induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of benzimidazole and assessed their biological activities. Among these, compounds with sulfanyl groups demonstrated notable antibacterial and enzyme inhibitory activities. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of benzimidazole derivatives revealed that modifications at specific positions significantly affect biological activity. The introduction of electron-withdrawing groups like chlorine increased antimicrobial potency, suggesting that our compound's chlorobenzyl group may play a similar role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
